1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one
Description
1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one is a pyrazolo[3,4-d]pyrimidine derivative characterized by a ketonic propan-1-one bridge linking two phenyl-substituted heterocyclic moieties. This scaffold is notable for its structural versatility, enabling diverse pharmacological applications, including antifungal and anti-inflammatory activities . The compound’s synthesis typically involves condensation or substitution reactions, as seen in pyrazolo[3,4-d]pyrimidine chemistry .
Properties
CAS No. |
62141-18-8 |
|---|---|
Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-phenyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one |
InChI |
InChI=1S/C20H16N4O/c1-14(19(25)15-8-4-2-5-9-15)18-17-12-23-24(20(17)22-13-21-18)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
VDEBMHZLSBMKKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=NN(C2=NC=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazolo[3,4-d]pyrimidine Core
The synthesis often begins with chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride in the presence of trimethylamine to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. This chlorinated intermediate is crucial for further functionalization.
Hydrazinolysis of the 4-chloro derivative under reflux conditions produces 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for subsequent condensation reactions.
Functionalization via Condensation Reactions
The hydrazinyl intermediate is condensed with aromatic aldehydes or acetophenones in ethanol with glacial acetic acid as a catalyst under reflux to form Schiff base derivatives. This step introduces the arylidenehydrazinyl moiety at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.
Specifically, condensation with acetophenone derivatives leads to open-chain Schiff base products that can be further cyclized or modified to yield the target compound or its analogs.
Introduction of the Propan-1-one Side Chain
The propan-1-one moiety (propanone group) attached to the phenyl ring is typically introduced via reaction of the pyrazolo[3,4-d]pyrimidine intermediate with appropriate ketone derivatives or through acylation reactions involving phenylacetyl precursors.
The final compound, 1-phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one, is thus formed by linking the pyrazolo[3,4-d]pyrimidine core to the phenyl-propanone fragment, often requiring careful control of reaction conditions to ensure selectivity and yield.
Representative Synthetic Procedure (Summarized)
Research Findings and Optimization
- The multi-step synthesis requires careful optimization of reaction times, temperatures, and stoichiometry to maximize yield and purity.
- The hydrazinolysis step typically proceeds with good yield (~73%) and produces a key intermediate for diverse functionalization.
- Condensation reactions with various aromatic aldehydes or ketones allow structural diversification, which is critical for tuning biological activity.
- Molecular docking and biological assays indicate that the final compound exhibits selective binding to cyclin-dependent kinases, supporting the importance of precise structural assembly during synthesis.
Summary Table of Key Intermediates and Their Roles
Industrial and Practical Considerations
- Industrially, methods focus on simplicity, cost-effectiveness, and high yield. For related pyrazolo[3,4-d]pyrimidine derivatives, catalytic systems such as rGO-Ni@Pd have been developed to improve process efficiency.
- The synthetic route described is adaptable for scale-up, given the availability of starting materials and reagents.
- Purification typically involves crystallization from ethanol or isopropanol to obtain high-purity products.
Chemical Reactions Analysis
1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one as an inhibitor of epidermal growth factor receptors (EGFR). This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for further development in cancer therapies. Research indicates that derivatives of this compound have shown promising results in vitro against various cancer cell lines, including those resistant to conventional treatments .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of pyrazolo[3,4-d]pyrimidine derivatives. Preliminary data suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the exact mechanisms involved .
Case Study 1: Cancer Cell Line Inhibition
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cells. The results indicated a dose-dependent response, highlighting its potential as a lead compound for anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of several compounds, this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting it could serve as an alternative treatment option.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways essential for cell survival. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the pyrimidine core, phenyl rings, and linker regions. These modifications significantly influence melting points, solubility, and reactivity:
Key Observations :
- Piperazine Derivatives (XIId, XIIe) : The introduction of a piperazine ring enhances solubility and enables hydrogen bonding, as reflected in their moderate melting points (156–188°C) .
- Fluorinated Derivatives () : Fluorine and hydroxyl groups improve bioavailability and target affinity due to electronegativity and hydrogen-bonding capabilities.
Reactivity Insights :
Mechanistic Differences :
Biological Activity
1-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propan-1-one is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive analysis of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₄O |
| Molecular Weight | 306.33 g/mol |
| CAS Number | 21314-17-0 |
| Density | 1.45 g/cm³ |
| Melting Point | 304 - 307 °C |
| Boiling Point | 472.5 °C at 760 mmHg |
Anticancer Activity
This compound has demonstrated significant anticancer activity across various cancer cell lines. Notably, studies have shown that compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds exhibit potent inhibitory effects on tumor growth.
Case Studies
- In Vitro Studies : A study reported that a derivative of the compound exhibited an IC₅₀ value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC₅₀ = 9.20 µM) as a positive control. Flow cytometric analysis indicated that this compound significantly induced apoptosis in A549 cells at low micromolar concentrations .
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Another study highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. Compound modifications led to IC₅₀ values ranging from 0.016 µM to 0.236 µM against wild-type and mutant EGFR variants, respectively . This suggests that the compound may play a role in targeting resistant cancer forms.
The mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased BAX/Bcl-2 ratios and subsequent cell death .
- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the S and G2/M phases, preventing cancer cell proliferation .
Other Biological Activities
Beyond its anticancer properties, the compound has also been evaluated for other biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
